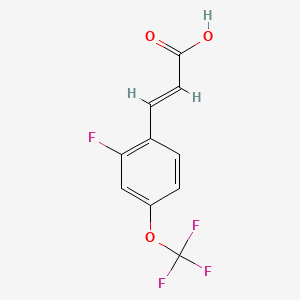

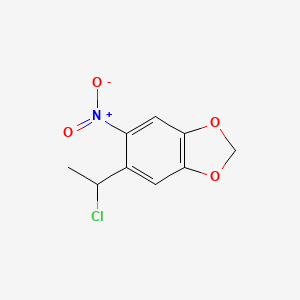

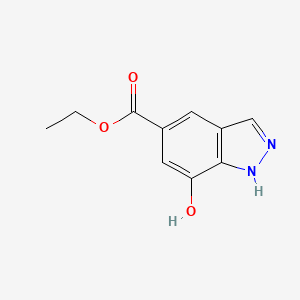

![molecular formula C12H12ClNOS B1399940 4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline CAS No. 1343049-14-8](/img/structure/B1399940.png)

4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline

Overview

Description

“4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline” is a chemical compound that is a derivative of thiophene . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Chemical Reactions Analysis

Thiophene-based compounds are remarkably effective with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . They are used in the synthesis of various compounds .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Corrosion Inhibition

4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline and its derivatives have been explored for their corrosion inhibiting properties. A specific study demonstrated that a compound closely related to 4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline exhibited significant inhibition efficiency against the corrosion of mild steel in acidic environments. The study highlighted the correlation between quantum chemical calculations and the inhibition efficiency, providing insights into the potential of such compounds in corrosion protection (Daoud et al., 2014).

Synthesis of Novel Compounds

4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline is a building block in the synthesis of various novel compounds. A study showcased the synthesis of certain metal(II) thiophenyl Schiff base complexes using a derivative of 4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline. These complexes have potential applications in magnetic and thermal studies (Osowole, 2011).

Electrochromic Materials

Another area of application is in the development of electrochromic materials. A derivative of 4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline was used to synthesize novel electrochromic materials. These materials demonstrated outstanding optical contrasts and fast switching speeds, making them suitable for applications in the near-infrared region (Li et al., 2017).

Organic Electroluminescent Devices

The compound has also found use in the synthesis of materials for organic electroluminescent (EL) devices. Derivatives of 4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline have been utilized to create materials that exhibit intense fluorescence emission and high glass-transition temperatures, suitable for high-performance EL devices (Doi et al., 2003).

Safety and Hazards

Future Directions

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name |

4-chloro-3-(2-thiophen-3-ylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNOS/c13-11-2-1-10(14)7-12(11)15-5-3-9-4-6-16-8-9/h1-2,4,6-8H,3,5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPXBBSGWPATTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)OCCC2=CSC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

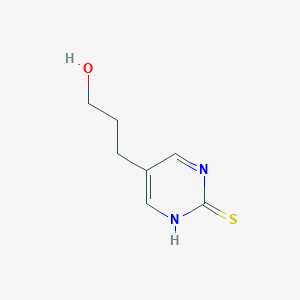

![6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine](/img/structure/B1399865.png)

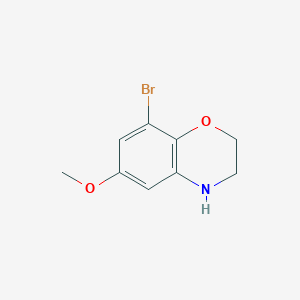

![3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1399868.png)

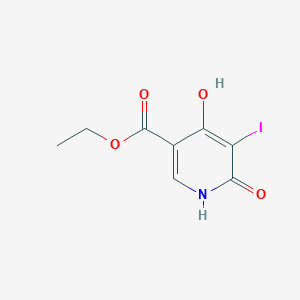

![ethyl 3-amino-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1399869.png)

![Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1399874.png)

![4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde](/img/structure/B1399878.png)